KadcoccitoneA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccitoneA is a lanostane-type triterpenoid compound isolated from the roots of the plant Kadsura coccinea. This plant belongs to the family Schisandraceae and is known for its medicinal properties. This compound is one of several triterpenoids found in Kadsura coccinea, which have been studied for their potential biological activities, including anticoagulant and anti-platelet aggregation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccitoneA involves the isolation of the compound from the roots of Kadsura coccinea. The process typically includes extraction with organic solvents, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of this compound is achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from the plant Kadsura coccinea. Further research and development are needed to establish efficient and cost-effective industrial production methods.
Chemical Reactions Analysis
Types of Reactions
KadcoccitoneA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution Reactions: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their enhanced biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: KadcoccitoneA is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Medicine: this compound’s biological activities suggest its potential use in treating cardiovascular diseases and other conditions related to blood coagulation.
Industry: The compound’s unique structure and properties make it a valuable component in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of KadcoccitoneA involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by modulating the activity of enzymes and receptors involved in blood coagulation and platelet aggregation. The precise molecular targets and pathways are still under investigation, but initial studies suggest that this compound may inhibit key enzymes in the coagulation cascade, leading to its anticoagulant and anti-platelet effects .
Comparison with Similar Compounds
KadcoccitoneA is part of a group of lanostane-type triterpenoids isolated from Kadsura coccinea. Similar compounds include:
- KadcoccitoneB
- KadcoccitoneC
- KadcoccitoneD
These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific structural features and potent biological activities, particularly its anticoagulant and anti-platelet aggregation effects .
Properties
Molecular Formula |
C30H44O6 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(Z,6R)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19-,21+,22+,27-,28+,29-,30+/m1/s1 |
InChI Key |
AFMAJKYNAGLXHD-LILFWPGJSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.